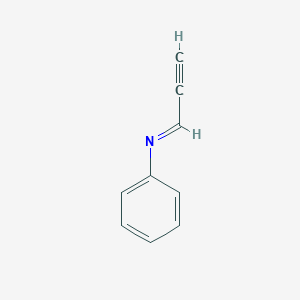
(1E)-N-Phenylprop-2-yn-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Phenylprop-2-yn-1-imine: is an organic compound with the molecular formula C9H7N. It is characterized by the presence of a phenyl group attached to a prop-2-yn-1-imine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Phenylprop-2-yn-1-imine typically involves the reaction of phenylacetylene with an appropriate amine under specific conditions. One common method is the condensation reaction between phenylacetylene and aniline in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-N-Phenylprop-2-yn-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(1E)-N-Phenylprop-2-yn-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-N-Phenylprop-2-yn-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparaison Avec Des Composés Similaires
N-Phenylprop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.
Phenylacetylene: Lacks the imine group but shares the phenyl and alkyne moieties.
N-Phenylprop-2-yn-1-ol: Contains a hydroxyl group instead of an imine.
Uniqueness: (1E)-N-Phenylprop-2-yn-1-imine is unique due to the presence of the imine group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
90404-04-9 |
|---|---|
Formule moléculaire |
C9H7N |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-phenylprop-2-yn-1-imine |
InChI |
InChI=1S/C9H7N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-8H |
Clé InChI |
CJNMURARXXZIED-UHFFFAOYSA-N |
SMILES canonique |
C#CC=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)

![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
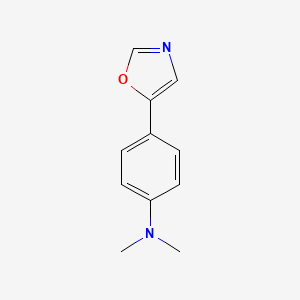


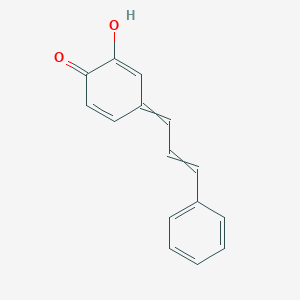

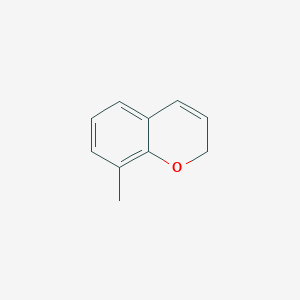
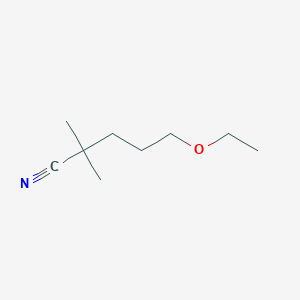
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)

![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
